2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide
Overview
Description
2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The structure of this compound includes a naphthylmethylene group attached to the imidazo[1,2-a]pyridine core, which is further functionalized with a carbohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Naphthylmethylene Group: This step involves the condensation of the imidazo[1,2-a]pyridine core with 1-naphthaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Attachment of the Carbohydrazide Group: The final step is the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethylene group can facilitate binding to hydrophobic pockets, while the carbohydrazide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide: Lacks the naphthylmethylene group, which may result in different binding properties and biological activities.
N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide: Lacks the dimethyl groups, potentially affecting its chemical reactivity and stability.
Uniqueness
2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both dimethyl and naphthylmethylene groups, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2,7-dimethyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-10-11-25-19(12-14)23-15(2)20(25)21(26)24-22-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,1-2H3,(H,24,26)/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUJPUZBWBHHID-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416528 | |
Record name | ZINC00062586 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-24-6 | |
Record name | ZINC00062586 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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